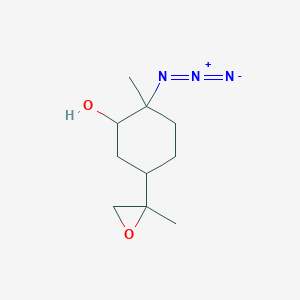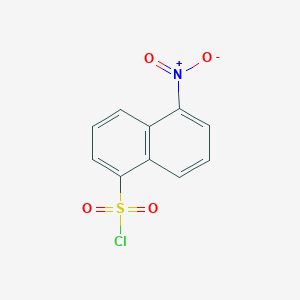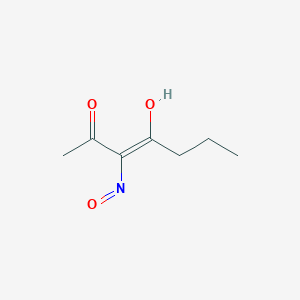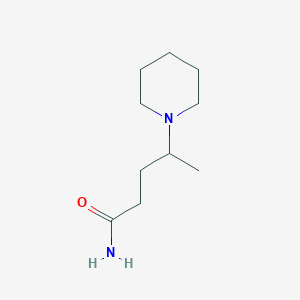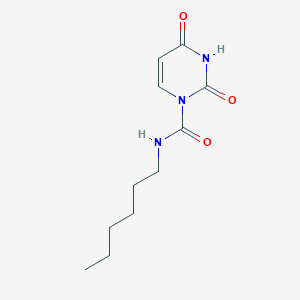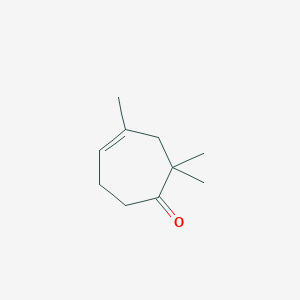
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine is a compound that belongs to the class of pyrazoles and phthalazines Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phthalazines are bicyclic compounds containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
The synthesis of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antibacterial, anticancer, and anti-inflammatory agents . In the textile industry, pyrazoline derivatives are used as fluorescent whitening agents . Additionally, this compound has applications in high-tech fields such as laser dyes and fluorescent probes .
Wirkmechanismus
The mechanism of action of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism of action can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be compared with other similar compounds such as 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles and 3,5,5-trimethyl-2-pyrazoline . These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles are known for their excellent fluorescence properties and are used in photoluminescent materials
Eigenschaften
CAS-Nummer |
63768-14-9 |
|---|---|
Molekularformel |
C14H16N4 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-(3,5,5-trimethyl-4H-pyrazol-1-yl)phthalazine |
InChI |
InChI=1S/C14H16N4/c1-10-8-14(2,3)18(17-10)13-12-7-5-4-6-11(12)9-15-16-13/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
ODTAVMJSCQMZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)C2=NN=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


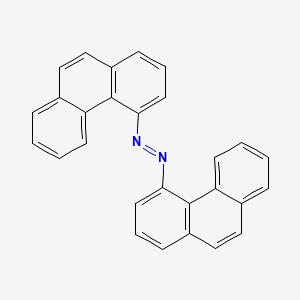
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
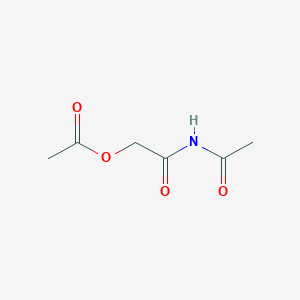
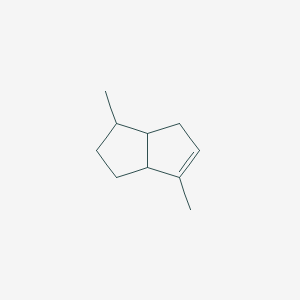
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
